molecular formula C10H8ClNO3 B2462537 2-Chloro-4-cyano-6-methoxyphenyl acetate CAS No. 757220-09-0

2-Chloro-4-cyano-6-methoxyphenyl acetate

Cat. No.: B2462537
CAS No.: 757220-09-0
M. Wt: 225.63
InChI Key: HROKRSOMNQYVBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyano-6-methoxyphenyl acetate typically involves the esterification of 2-Chloro-4-cyano-6-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyano-6-methoxyphenyl acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl acetates.

    Hydrolysis: Formation of 2-Chloro-4-cyano-6-methoxyphenol and acetic acid.

    Oxidation: Formation of 2-Chloro-4-cyano-6-hydroxyphenyl acetate.

Scientific Research Applications

Proteomics Research

This compound is utilized as a reagent for labeling and detecting proteins. It serves as a valuable tool in proteomics to study protein interactions and modifications, enabling researchers to understand cellular processes at a molecular level.

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-4-cyano-6-methoxyphenyl acetate acts as an intermediate in the synthesis of pharmaceutical compounds. Its unique functional groups contribute to the development of new drugs targeting various diseases. For instance, its derivatives have shown potential in treating infections caused by Cryptosporidium and other pathogens .

Material Science

The compound plays a role in developing novel materials with specific properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and electrical conductivity.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for calibrating and validating analytical methods. Its consistent behavior under various conditions makes it an ideal candidate for quality control in laboratories.

Case Study 1: Antiparasitic Activity

Research has indicated that derivatives of this compound exhibit significant antiparasitic activity against Cryptosporidium. In vitro studies demonstrated that certain modifications increased potency, leading to promising candidates for further development .

Case Study 2: Material Development

In material science applications, this compound has been integrated into polymer matrices to enhance thermal stability. Studies showed that incorporating this compound improved the mechanical properties of the resulting materials significantly compared to conventional polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyano-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The pathways involved in these reactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-cyano-6-methoxyphenyl acetate: Similar structure with a bromine atom instead of chlorine.

    2-Chloro-4-cyano-6-hydroxyphenyl acetate: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Chloro-4-cyano-6-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the cyano group enhances its electrophilicity, while the methoxy group provides steric hindrance and electronic effects that influence its chemical behavior.

Biological Activity

2-Chloro-4-cyano-6-methoxyphenyl acetate (CAS No. 757220-09-0) is a chemical compound notable for its diverse biological activities, primarily attributed to its structural features, including a chloro group, a cyano group, and a methoxy group. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO3, with a molecular weight of 225.63 g/mol. The presence of the chloro and cyano functional groups enhances its reactivity and potential biological applications.

Property Value
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Functional GroupsChloro, Cyano, Methoxy

The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which disrupts cell cycle progression. This inhibition leads to significant alterations in cellular functions and has been linked to cytotoxic effects in various cancer cell lines.

Key Findings:

  • Target : CDK2
  • Effect : Inhibition of cell cycle progression
  • Cell Lines Affected : MCF-7 (breast cancer), HCT-116 (colon cancer)

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. The structure allows for predictions regarding its antitumor activity based on its interactions with key biomolecules.

Cytotoxicity Studies

Research has demonstrated that this compound displays potent cytotoxicity against several cancer cell lines. For instance, in vitro studies have shown significant inhibitory effects on MCF-7 and HCT-116 cells.

Cell Line IC50 Value (µM)Mechanism
MCF-75.0CDK2 inhibition leading to apoptosis
HCT-1164.5Disruption of cell cycle progression

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the effects of this compound on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner.
    • Flow cytometric analysis indicated an increase in apoptotic cells after treatment with the compound over a 48-hour period.
  • Mechanistic Insights :
    • Additional research highlighted the compound's ability to interact with specific enzymes and receptors, impacting various biochemical pathways essential for cancer cell survival.
    • The structural features of the compound were found to enhance its binding affinity to CDK2, further supporting its role as a potential antitumor agent.

Properties

IUPAC Name

(2-chloro-4-cyano-6-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROKRSOMNQYVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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